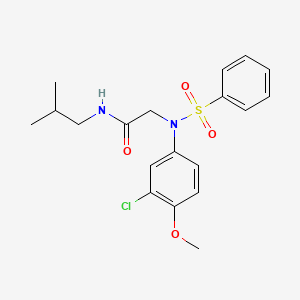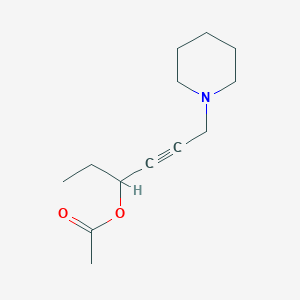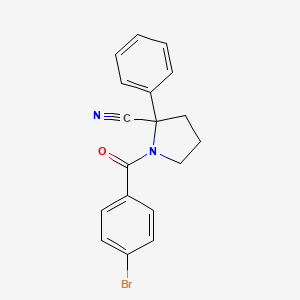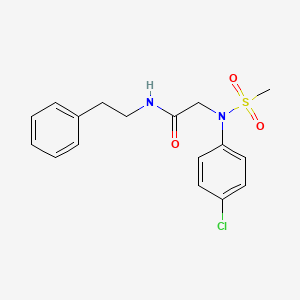
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation.
Mécanisme D'action
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression and chromatin structure. HDAC inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide increase the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anti-tumor effects of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. Another direction is the investigation of the combination of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide with other anti-cancer agents, such as radiation therapy or chemotherapy. Additionally, the use of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the investigation of the role of HDAC inhibitors in other diseases, such as neurodegenerative diseases or inflammatory disorders, may also be an interesting area of research.
Méthodes De Synthèse
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting from 3-chloro-4-methoxyaniline. The intermediate products are then coupled with isobutylamine and phenylsulfonyl chloride to form the final product. This synthesis method has been optimized to achieve high yields and purity of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while having minimal toxicity in normal cells.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(15-9-10-18(26-3)17(20)11-15)27(24,25)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSBQHZCKFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)

![(4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4886403.png)
![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
amine oxalate](/img/structure/B4886412.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methyl-4-imidazolidinone](/img/structure/B4886434.png)

![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4886460.png)
![5-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4886465.png)
![2-[methyl(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]ethanol](/img/structure/B4886471.png)